molecular formula C20H28N2O3S B5664801 8-(cyclopropylsulfonyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-(cyclopropylsulfonyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5664801
M. Wt: 376.5 g/mol
InChI Key: MAUUKXQOJRCDNS-UHFFFAOYSA-N
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Description

Diazaspiro[5.5]undecane derivatives encompass a wide range of compounds known for their versatile applications in chemical synthesis and potential biological activities. These compounds have been synthesized through various methods, showcasing their importance in organic chemistry and pharmacology.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves multi-step processes including Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization of precursor compounds (Cordes et al., 2013). Another approach includes the base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, leading to a variety of diazaspiro[5.5]undecane derivatives (Islam et al., 2017).

Molecular Structure Analysis

The molecular structures of diazaspiro[5.5]undecane derivatives have been elucidated using NMR and X-ray crystallography, revealing the presence of cyclohexanone units often preferring a chair conformation. Intermolecular hydrogen bonding and π–π stacking interactions are significant in their crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives react with electrophiles including alkyl halides, alkane dihalides, acid chlorides, and sulfonyl chlorides, leading to spirocyclic adducts or tetrahydropyridine derivatives. These compounds have also been shown to act as bidentate ligands, forming complexes with metals like ruthenium(II) and copper(II) (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives are largely determined by their molecular structure and substituents. Detailed analysis requires specific examples, which were not identified directly related to the compound but can be inferred from related structures.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of diazaspiro[5.5]undecane derivatives vary based on their specific functional groups and structural configurations. Their reactivity with various electrophiles and ability to form metal complexes highlight their chemical versatility (Cordes et al., 2013).

properties

IUPAC Name

8-cyclopropylsulfonyl-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c23-19-9-12-20(15-21(19)14-10-17-5-2-1-3-6-17)11-4-13-22(16-20)26(24,25)18-7-8-18/h1-3,5-6,18H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUUKXQOJRCDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CN(C1)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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